Cas no 85068-36-6 (2,5-Difluorobenzophenone)

2,5-Difluorobenzophenone structure
2,5-Difluorobenzophenone structure
Product Name:2,5-Difluorobenzophenone
N.o CAS:85068-36-6
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00009899
CID:60816
PubChem ID:87557828
Update Time:2024-10-26

2,5-Difluorobenzophenone Propriedades químicas e físicas

Nomes e Identificadores

    • (2,5-Difluorophenyl)(phenyl)methanone
    • (2,5-difluorophenyl)-phenylmethanone
    • 2,5-Difluorobenzophenone
    • (2,5-Difluorophenyl)phenylmethanone
    • (2,5-difluoro-phenyl)-phenyl-methanone
    • Methanone, (2,5-difluorophenyl)phenyl-
    • 2,5-difluoro diphenylmethanone
    • HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • 2,5-difluorophenyl phenyl ketone
    • PubChem4214
    • 2.5-difluorobenzophenone
    • 2,5-difluoro benzophenone
    • SBB067424
    • PC2691
    • DT2064
    • PS-7
    • (2,5-Difluorophenyl)phenylmethanone (ACI)
    • DTXCID40156631
    • AKOS005063990
    • PS-7906
    • (2,5-Difluorophenyl)(phenyl)methanone #
    • AC-1569
    • Z37BAF7S2A
    • NS00022836
    • EINECS 285-298-2
    • DB-020075
    • 85068-36-6
    • SCHEMBL333382
    • UNII-Z37BAF7S2A
    • SY049263
    • MFCD00009899
    • DTXSID40234140
    • MDL: MFCD00009899
    • Inchi: 1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • Chave InChI: HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC=C(F)C=1)C1C=CC=CC=1
    • BRN: 4417185

Propriedades Computadas

  • Massa Exacta: 218.05400
  • Massa monoisotópica: 218.05432120g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 248
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 17.1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 灰黄色液体
  • Densidade: 1.262
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 123°C/0.3mmHg(lit.)
  • Ponto de Flash: >110°C
  • Índice de Refracção: 1.5693
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubilidade: 未确定

2,5-Difluorobenzophenone Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501a
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at 4°C,-4℃下存储更优

2,5-Difluorobenzophenone Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,5-Difluorobenzophenone Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3598-5g
2,5-Difluorobenzophenone
85068-36-6 96.0%(GC)
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¥690.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005214-5g
2,5-Difluorobenzophenone
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405.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D79580-25g
(2,5-Difluorophenyl)(phenyl)methanone
85068-36-6 97%
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¥1278.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D79580-1g
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85068-36-6 97%
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¥118.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D79580-5g
(2,5-Difluorophenyl)(phenyl)methanone
85068-36-6 97%
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¥318.0 2023-09-08
TRC
D451838-50mg
2,5-Difluorobenzophenone
85068-36-6
50mg
$ 50.00 2022-06-05
TRC
D451838-100mg
2,5-Difluorobenzophenone
85068-36-6
100mg
$ 65.00 2022-06-05
TRC
D451838-500mg
2,5-Difluorobenzophenone
85068-36-6
500mg
$ 80.00 2022-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031572-1g
2,5-Difluorobenzophenone
85068-36-6 97%
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¥116 2024-05-21

2,5-Difluorobenzophenone Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Silver carbonate Solvents: Acetonitrile ;  60 min, 60 °C
Referência
Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids
Cheng, Kai; Zhao, Baoli; Qi, Chenze, RSC Advances, 2014, 4(89), 48698-48702

Método de produção 2

Condições de reacção
1.1 Reagents: Water Catalysts: 2,2′-Biquinoline ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Referência
Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles
Meng, Mengting; Yang, Liangfeng; Cheng, Kai ; Qi, Chenze, Journal of Organic Chemistry, 2018, 83(6), 3275-3284

Método de produção 3

Condições de reacção
1.1 Catalysts: Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: tert-Butyl methyl ether ;  6 h, 1 atm, 80 °C
Referência
Carbonylative coupling of aryl tosylates/triflates with arylboronic acids under CO atmosphere
Hao, Cheng Yi; Wang, Dan; Li, Ya Wei; Dong, Lin Lin; Jin, Ying; et al, RSC Advances, 2016, 6(89), 86502-86509

Método de produção 4

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium azide Solvents: Water ;  16 h, rt
Referência
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
Yue, Xiaoguang; Ouyang, Yani; Zhu, Jiashun; Yue, Jingfang; Peng, Jiehai; et al, Asian Journal of Organic Chemistry, 2023, 12(6),

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Reagents: Water
Referência
Ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles
Hsueh, Jen-Chun; Szu, Fu-En; Yu, Yin-Yin; Leung, Man-kit, Organic & Biomolecular Chemistry, 2023, 21(25), 5297-5304

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene ;  48 h, 80 °C
Referência
Transition Metal Catalyst-Free, Base-Promoted 1,2-Additions of Polyfluorophenylboronates to Aldehydes and Ketones
Liu, Zhiqiang ; Kole, Goutam Kumar ; Budiman, Yudha P. ; Tian, Ya-Ming ; Friedrich, Alexandra ; et al, Angewandte Chemie, 2021, 60(30), 16529-16538

Método de produção 7

Condições de reacção
1.1 Catalysts: Potassium persulfate ,  Silver nitrate Solvents: Water ;  1 h, 25 °C
Referência
Ag(I)/persulfate-catalyzed decarboxylative coupling of α-oxocarboxylates with organotrifluoroborates in water under room temperature
Chang, Sheng; Wang, Jian Feng; Dong, Lin Lin; Wang, Dan; Feng, Bo; et al, RSC Advances, 2017, 7(82), 51928-51934

Método de produção 8

Condições de reacção
1.1 Reagents: Aluminum chloride
Referência
The reaction of 4-alkyl-3-thiosemicarbazides with β-halo ketones
Jones, Winton D. Jr.; Kane, John M.; Sill, Arthur D., Journal of Heterocyclic Chemistry, 1983, 20(5), 1359-61

Método de produção 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Rose Bengal sodium salt Solvents: Water ;  1 min; 48 h, rt
Referência
Photo-induced oxidative cleavage of C-C double bonds of olefins in water
Zhang, Yilan; Yue, Xiaoguang; Liang, Chenfeng; Zhao, Jianming; Yu, Wenbo; et al, Tetrahedron Letters, 2021, 80,

Método de produção 10

Condições de reacção
1.1 Reagents: Bromobenzene ,  Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: o-Xylene ;  16 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols
Bour, James R.; Green, Jacob C.; Winton, Valerie J.; Johnson, Jeffrey B., Journal of Organic Chemistry, 2013, 78(4), 1665-1669

2,5-Difluorobenzophenone Raw materials

2,5-Difluorobenzophenone Preparation Products

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